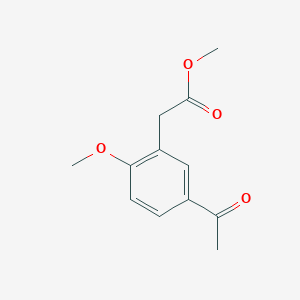

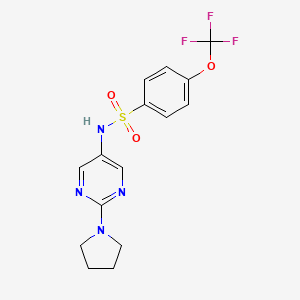

![molecular formula C11H13F3N4O2 B2527397 (E)-2-氰基-3-(二甲氨基)-N'-[(E)-4,4,4-三氟-1-甲基-3-氧代丁烯基]-2-丙烯酰肼 CAS No. 478064-02-7](/img/structure/B2527397.png)

(E)-2-氰基-3-(二甲氨基)-N'-[(E)-4,4,4-三氟-1-甲基-3-氧代丁烯基]-2-丙烯酰肼

描述

The compound "(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide" is a multifunctional molecule that is part of a broader class of cyanoacrylate derivatives. These compounds are known for their utility in synthesizing heterocyclic systems, which are structures that contain a ring with at least one atom other than carbon. The cyano and hydrazide functional groups present in these molecules make them particularly reactive and versatile for chemical transformations.

Synthesis Analysis

The synthesis of related cyanoacrylate derivatives often involves the condensation of various aldehydes with cyanoacetate or its derivatives. For instance, the synthesis of (E)-2-cyano-3-(substituted phenyl/dimethylamino)-N'-[1-(pyren-3-yl)]acrylohydrazides involves the reaction of (E)-2-cyano-N'-[1-(pyren-3-yl)ethylidene]acetohydrazide with several reagents, leading to a range of products with different substituents . Similarly, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid is achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These methods highlight the versatility of cyanoacrylate derivatives in synthesizing a variety of compounds with potential applications in materials science and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of cyanoacrylate derivatives is typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. For example, the structure of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was elucidated using 1H NMR, 13C NMR, and FTIR studies . These techniques provide detailed information about the molecular framework and the nature of the functional groups present in the compound.

Chemical Reactions Analysis

Cyanoacrylate derivatives are known to undergo a variety of chemical reactions due to their reactive functional groups. They can be used as synthons for the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and triazolopyridines . For instance, cyano acid hydrazide can be condensed with cyclohexanone to yield a hydrazone, which can further react with arylidines or aliphatic aldehydes to produce triazolopyridines and isoquinolines . These reactions demonstrate the potential of cyanoacrylate derivatives to serve as building blocks for complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate derivatives are influenced by their molecular structure. The electronic properties can be analyzed using ultraviolet-visible absorption spectroscopy, which provides insights into the electronic transitions within the molecule . Additionally, the thermal stability of these compounds can be assessed using thermogravimetric analysis (TG-DTA), which is important for determining their suitability for various applications . The reactivity of the compounds can also be studied using cyclic voltammetry, which can reveal how the scan rate affects the electrochemical behavior of the molecule .

科学研究应用

药理作用和生物学效应

肌苷普诺贝成分药效学和药代动力学:

- 肌苷普诺贝是一种具有免疫调节作用的合成化合物,其抗病毒和抗肿瘤活性已被研究。尽管它在多种疾病和感染中显示出希望,但需要进一步的受控研究来明确确定其疗效 (Campoli-Richards, Sorkin, & Heel, 1986).

阿尔茨海默病淀粉样蛋白成像:

- 对淀粉样蛋白成像配体的研究,包括 [18F] 1,1-二氰基-2-[6-(二甲氨基)-2-萘基] 丙烯 (18F-FDDNP) 等化合物,突出了阿尔茨海默病早期检测和评估新型抗淀粉样蛋白疗法的潜力。这证明了化学化合物在诊断和理解神经退行性疾病进展中的重要性 (Nordberg, 2007).

来自蓝藻的抗菌化合物:

- 蓝藻产生多种具有抗菌活性的化学化合物,突出了天然产物在开发新药中的潜力。这些化合物中化学结构的多样性,包括生物碱和环肽,强调了化学研究在发现新型治疗剂中的重要性 (Swain, Paidesetty, & Padhy, 2017).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-[(E)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N4O2/c1-7(4-9(19)11(12,13)14)16-17-10(20)8(5-15)6-18(2)3/h6H,4H2,1-3H3,(H,17,20)/b8-6+,16-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOGFZZQCRRGJA-GKQUSARFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C(=CN(C)C)C#N)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)/C(=C/N(C)C)/C#N)/CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328533 | |

| Record name | (E)-2-cyano-3-(dimethylamino)-N-[(E)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819367 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide | |

CAS RN |

478064-02-7 | |

| Record name | (E)-2-cyano-3-(dimethylamino)-N-[(E)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

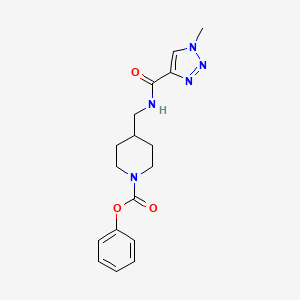

![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)

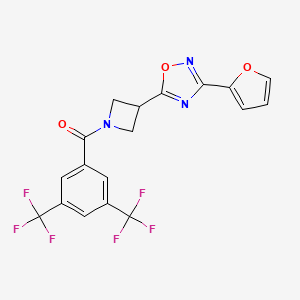

![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)

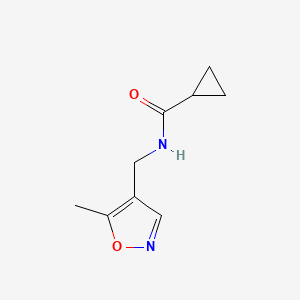

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)